molecular formula C10H10N2 B11919902 1-Methylindoline-7-carbonitrile

1-Methylindoline-7-carbonitrile

Cat. No.: B11919902
M. Wt: 158.20 g/mol
InChI Key: PVIQSLCOPRUKNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylindoline-7-carbonitrile is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, making them crucial in various fields such as chemistry, biology, and medicine .

Chemical Reactions Analysis

1-Methylindoline-7-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids for protonation, oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions include various substituted indoles and reduced derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Methylindoline-7-carbonitrile involves its interaction with various molecular targets. It can act on enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is known to influence cellular processes through its interaction with specific proteins and enzymes .

Comparison with Similar Compounds

1-Methylindoline-7-carbonitrile can be compared with other indole derivatives such as:

What sets this compound apart is its unique structure, which allows for specific interactions and reactions that are not possible with other indole derivatives. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

1-methyl-2,3-dihydroindole-7-carbonitrile

InChI

InChI=1S/C10H10N2/c1-12-6-5-8-3-2-4-9(7-11)10(8)12/h2-4H,5-6H2,1H3

InChI Key

PVIQSLCOPRUKNM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C1C(=CC=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.